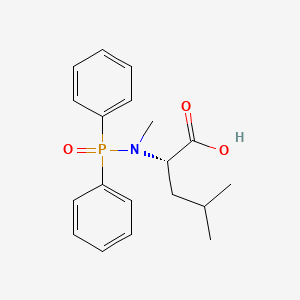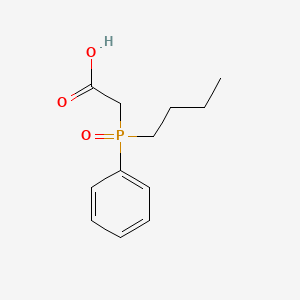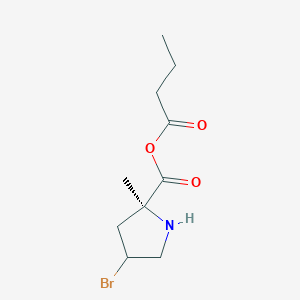![molecular formula C15H11ClN4 B12903185 Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]- CAS No. 6206-78-6](/img/structure/B12903185.png)
Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Chloro Group: The chloro group can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 4-chloroaniline in the presence of a suitable catalyst to form the Schiff base, 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Research: It is used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and phenyl group allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial, antifungal, or anticancer effects. The chloro group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)benzamide
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)phenylamine
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline derivatives
Uniqueness
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, while the chloro group provides additional sites for chemical modification. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6206-78-6 |
|---|---|
Fórmula molecular |
C15H11ClN4 |
Peso molecular |
282.73 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(2-phenyltriazol-4-yl)methanimine |
InChI |
InChI=1S/C15H11ClN4/c16-12-6-8-13(9-7-12)17-10-14-11-18-20(19-14)15-4-2-1-3-5-15/h1-11H |
Clave InChI |
HGHZZYNXNYLHNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2N=CC(=N2)C=NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)

![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)





![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
